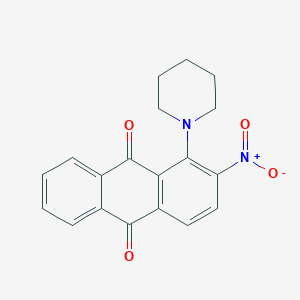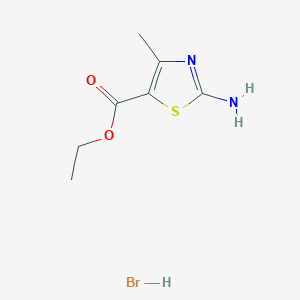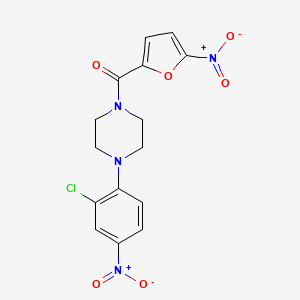
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone, also known as NPAQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. NPAQ is a redox-active molecule that can undergo reversible oxidation and reduction, making it a useful tool for studying redox signaling pathways and oxidative stress in biological systems. In
Applications De Recherche Scientifique
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been used in a variety of scientific research applications, including the study of redox signaling pathways, oxidative stress, and mitochondrial function. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be used as a redox probe to detect changes in the redox state of cells and tissues. It has also been used to study the mechanism of action of antioxidants and other redox-active compounds. In addition, 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been used to investigate the role of oxidative stress in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Mécanisme D'action
The mechanism of action of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone involves its ability to undergo reversible oxidation and reduction. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be oxidized by reactive oxygen species (ROS) such as hydrogen peroxide (H2O2), leading to the formation of a semiquinone radical. The semiquinone radical can then react with oxygen to form superoxide (O2-), which can further react with other ROS to cause oxidative damage to cells and tissues. On the other hand, 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be reduced by antioxidants such as glutathione (GSH), leading to the formation of a hydroquinone. The hydroquinone can then react with oxygen to form water, thus scavenging ROS and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has also been shown to inhibit the growth of bacteria and fungi by disrupting membrane integrity and inducing oxidative stress. In vivo studies have demonstrated that 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can protect against oxidative stress-induced damage in animal models of neurodegenerative disorders and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in lab experiments is its ability to act as a redox probe, allowing researchers to monitor changes in the redox state of cells and tissues. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone is also relatively easy to synthesize and purify, making it a cost-effective tool for studying redox signaling pathways and oxidative stress. However, one of the limitations of using 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone is its potential toxicity at high concentrations. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can induce oxidative stress and apoptosis in cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone. One area of interest is the development of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone-based sensors for detecting ROS and other redox-active molecules in biological systems. Another area of interest is the use of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in combination with other redox-active compounds to investigate the synergistic effects of oxidative stress and antioxidant defense mechanisms. Finally, further studies are needed to investigate the potential therapeutic applications of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in the treatment of diseases characterized by oxidative stress.
Méthodes De Synthèse
The synthesis of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone involves the reaction of 2-nitroanthraquinone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry. The yield of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
Propriétés
IUPAC Name |
2-nitro-1-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18-12-6-2-3-7-13(12)19(23)16-14(18)8-9-15(21(24)25)17(16)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVLEAJBVXRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-(piperidin-1-yl)anthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)
![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)

![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)


![3-({4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5129941.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
